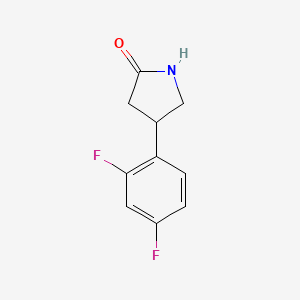
4-(2,4-Difluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenyl)pyrrolidin-2-one typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine under specific conditions. The process may include steps such as amination and cyclization of functionalized acyclic substrates . Another method involves the oxidation of pyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis, ensuring high purity and consistency . The process is optimized for large-scale production, maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Potential reduction reactions involving the difluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-ones and difluorophenyl derivatives .
Scientific Research Applications
4-(2,4-Difluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, influencing various biological processes . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but lacking the difluorophenyl group.
Pyrrolidin-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Prolinol: A derivative with hydroxyl groups, offering different biological profiles.
Uniqueness: 4-(2,4-Difluorophenyl)pyrrolidin-2-one stands out due to the presence of the difluorophenyl group, which imparts unique chemical and biological properties.
Biological Activity
4-(2,4-Difluorophenyl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H10F2N O
- Molecular Weight : 221.20 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
| Property | Value |
|---|---|
| Molecular Formula | C11H10F2N O |
| Molecular Weight | 221.20 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity.
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. Notably, it has been tested against breast cancer and leukemia cell lines, with results indicating a dose-dependent response.
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective effects. Preliminary studies indicate that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for further development.
- Cancer Cell Line Studies : In a research article focusing on the anticancer properties of heterocyclic compounds, this compound was tested against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
- Neuroprotection Research : A recent study explored the neuroprotective effects of several pyrrolidine derivatives. It was found that this compound reduced levels of reactive oxygen species (ROS) and improved cell viability in models of oxidative stress induced by hydrogen peroxide .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antibacterial Action : The compound likely interferes with bacterial enzymes involved in cell wall synthesis.
- Anticancer Mechanisms : It may activate apoptotic pathways through the modulation of Bcl-2 family proteins.
- Neuroprotection : Its antioxidant properties may help mitigate oxidative damage in neuronal cells.
Properties
Molecular Formula |
C10H9F2NO |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-7-1-2-8(9(12)4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI Key |
UITQFBJMQLHOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















